Phenol, 2-cyclohexyl-4-(1-phenylethyl)- Phenol, 2-cyclohexyl-4-(1-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 62737-77-3
VCID: VC19454805
InChI: InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3
SMILES:
Molecular Formula: C20H24O
Molecular Weight: 280.4 g/mol

Phenol, 2-cyclohexyl-4-(1-phenylethyl)-

CAS No.: 62737-77-3

Cat. No.: VC19454805

Molecular Formula: C20H24O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-cyclohexyl-4-(1-phenylethyl)- - 62737-77-3

Specification

CAS No. 62737-77-3
Molecular Formula C20H24O
Molecular Weight 280.4 g/mol
IUPAC Name 2-cyclohexyl-4-(1-phenylethyl)phenol
Standard InChI InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)18-12-13-20(21)19(14-18)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3
Standard InChI Key FUOMKAZVJKCGQF-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C3CCCCC3

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound’s systematic name, 2-cyclohexyl-4-(1-phenylethyl)phenol, reflects its substitution pattern on the phenolic ring:

  • Cyclohexyl group: A six-membered saturated hydrocarbon ring attached at the benzene ring’s 2-position.

  • 1-Phenylethyl group: A benzyl-substituted ethyl chain (-CH₂CH₂C₆H₅) at the 4-position.

The molecular formula is C₂₀H₂₂O, with a molecular weight of 278.39 g/mol. Key structural features include:

  • A hydroxyl (-OH) group at the 1-position, conferring acidity (pKa ≈ 10–12) .

  • Steric hindrance from the bulky cyclohexyl and phenylethyl substituents, which influence reactivity and solubility.

Table 1: Comparative Structural Data for Analogous Phenolic Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Substituents
2-Cyclohexyl-4-methylphenol1596-09-4 C₁₃H₁₈O190.282-cyclohexyl, 4-methyl
o-(1-Phenylethyl)phenol4237-44-9 C₁₄H₁₄O198.262-(1-phenylethyl)
Target CompoundNot AssignedC₂₀H₂₂O278.392-cyclohexyl, 4-(1-phenylethyl)

Synthesis and Reaction Pathways

Electrophilic Aromatic Substitution (EAS)

Phenolic compounds are typically synthesized via EAS, where electron-donating groups (e.g., -OH) direct incoming electrophiles to ortho/para positions . For 2-cyclohexyl-4-(1-phenylethyl)phenol, the synthesis likely involves sequential alkylation steps:

  • Initial Alkylation: Introduction of the cyclohexyl group via Friedel-Crafts alkylation using cyclohexyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

  • Secondary Alkylation: Para-substitution with 1-phenylethyl bromide under similar conditions, leveraging the hydroxyl group’s activating effect .

Challenges in Synthesis

  • Steric Effects: The bulky substituents hinder reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity: Competing ortho/para-directing effects may require protective group strategies (e.g., silylation of -OH) to achieve desired substitution patterns .

Reaction Scheme:

Phenol+Cyclohexyl chlorideAlCl32-Cyclohexylphenol1-Phenylethyl bromideTarget Compound\text{Phenol} + \text{Cyclohexyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Cyclohexylphenol} \xrightarrow{\text{1-Phenylethyl bromide}} \text{Target Compound}

Physicochemical Properties

Thermodynamic Parameters

Based on analogues , the compound exhibits:

  • Boiling Point: Estimated 300–320°C (cf. 257.1°C for 2-cyclohexyl-4-methylphenol ).

  • Density: ~1.05–1.10 g/cm³ (similar to cyclohexyl-substituted phenols ).

  • LogP: Predicted 5.2–5.8, indicating high lipophilicity due to aromatic and aliphatic hydrocarbon groups .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong -OH stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 6.5–7.5 (aromatic protons), δ 1.0–2.5 (cyclohexyl and phenylethyl protons).

    • ¹³C NMR: δ 150–155 (C-OH), δ 120–140 (aromatic carbons), δ 25–35 (cyclohexyl CH₂) .

Applications and Industrial Relevance

Antioxidant Properties

Bulky phenolic compounds often act as radical scavengers in polymers and fuels. The cyclohexyl and phenylethyl groups enhance steric protection of the -OH group, improving antioxidant efficacy .

Pharmaceutical Intermediates

Structurally similar phenols are precursors to analgesics and disinfectants. The 1-phenylethyl moiety may confer affinity for biological targets (e.g., neurotransmitter receptors) .

Material Science

High thermal stability and hydrophobicity make it suitable for:

  • Polymer Additives: UV stabilizers in plastics .

  • Resins: Cross-linking agents in epoxy formulations.

Regulatory and Environmental Considerations

Regulatory Status

  • EU Hazard Codes: H302, H315, H319, H335 .

  • HS Code: Likely 2907.19.9090 (other monophenols) .

Environmental Impact

  • Biodegradability: Low due to aromaticity; potential for bioaccumulation.

  • Waste Management: Incineration with scrubbers to prevent phenolic emissions.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Structure-Activity Relationships: Correlating substituent effects with antioxidant/pharmacological activity.

  • Green Chemistry Approaches: Solvent-free alkylation using ionic liquids.

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